Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 20845-22-1) is a substituted pyridone derivative characterized by a 1-methyl group at the nitrogen position and a methyl ester at the 2-carboxylate position. This compound belongs to the class of dihydropyridones, which are pivotal intermediates in pharmaceutical synthesis and organic chemistry due to their tautomeric and hydrogen-bonding properties . For instance, derivatives such as Methyl 4-(1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)benzoate demonstrate applications in drug discovery, synthesized via C–H bond functionalization with a 56% yield .
Properties
IUPAC Name |
methyl 1-methyl-6-oxopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQCCFXGFIXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492224 | |
| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-22-1 | |
| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microbial Hydroxylation Route
One of the preparative methods for related 6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives involves microbial hydroxylation:
- Microbial Strain: Alcaligenes faecalis (DSM 6269) is used to induce regiospecific hydroxylation.
- Substrate: Pyridine-2-carboxylic acid.
- Process: The microorganism metabolizes pyridine-2-carboxylic acid, hydroxylating it at the 6-position to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid.
- Scale: This biotransformation has been demonstrated on a preparative scale, indicating potential for larger synthesis batches.
- Significance: This biocatalytic method offers regioselectivity and mild reaction conditions compared to chemical synthesis.
Chemical Synthesis via Esterification and Methylation
The methyl ester derivative, methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, can be synthesized through chemical routes involving methylation and esterification steps:
- Starting Material: 6-Hydroxy-nicotinic acid or related pyridine carboxylic acids.
- Reagents and Conditions:
- Sodium hydride (NaH) is added slowly to methanol under stirring.
- The acid substrate is added, and the mixture is heated moderately (~62°C).
- Iodomethane (methyl iodide) is added to methylate the nitrogen and esterify the carboxylic acid.
- The reaction is typically stirred overnight to ensure completion.
- Outcome: The reaction yields a mixture containing this compound and related esters.
- Purification: The mixture can be used directly for further reactions or purified by standard techniques such as filtration and chromatography.
Conversion via Acid Chloride Intermediate
A common synthetic strategy involves converting the carboxylic acid derivative to an acid chloride, which then undergoes further reactions:
- Step 1: Activation of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
- Step 2: The acid chloride intermediate is then reacted with nucleophiles or amines to form amides or esters.
- Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (~20-80°C).
- Applications: This method is used for preparing derivatives and functionalized compounds, demonstrating the versatility of the acid chloride intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling reactions have been employed to functionalize the pyridine ring or attach substituents to the 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Solvents: 1,2-Dimethoxyethane, dichloromethane, and N,N-dimethylformamide.
- Procedure: The acid chloride derivative is reacted with aryl halides or organozinc reagents under controlled temperature (0°C to room temperature).
- Outcome: Formation of substituted dihydropyridine derivatives with good yields.
- Significance: This method allows for structural diversification essential for medicinal chemistry and materials science applications.
Esterification Using Carbodiimide Coupling Agents
Carbodiimide-mediated esterification or amidation is another method used for preparing methyl esters or amide derivatives:
- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in pyridine.
- Conditions: Room temperature, typically 3 hours reaction time.
- Process: The carboxylic acid derivative is activated by EDC, then coupled with alcohols or amines to form esters or amides.
- Advantages: Mild conditions, high selectivity, and compatibility with sensitive functional groups.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The microbial hydroxylation method offers a green chemistry approach with regioselectivity but may have limitations in scale-up and reaction time.
- Chemical methylation using sodium hydride and methyl iodide is straightforward but may yield mixtures requiring purification.
- The acid chloride intermediate is a versatile synthetic handle enabling subsequent functionalization via nucleophilic substitution or cross-coupling.
- Palladium-catalyzed cross-coupling is an advanced method for introducing diverse substituents, critical for medicinal chemistry.
- Carbodiimide coupling is favorable for mild, efficient ester or amide bond formation, often used in peptide and complex molecule synthesis.
Chemical Reactions Analysis
Acid-Base Reactions
2-Ethoxypropanoic acid reacts with bases to form salts. For example, treatment with sodium hydroxide yields sodium 2-ethoxypropanoate:
This reaction is typical of carboxylic acids, where the acidic proton (pKa ~4-5) is deprotonated by strong bases .
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution:
-
Esterification : Reacting with alcohols (e.g., methanol) in acidic conditions produces esters:
-
Amide Formation : Using coupling agents like DCC, the acid reacts with amines to form amides .
Reduction
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
Lithium aluminum hydride (LiAlH₄) is typically employed for this transformation .
Decarboxylation
Under thermal or basic conditions, decarboxylation eliminates CO₂:
This reaction is more facile in β-keto acids but may occur under high temperatures .
Oxidation
The α-carbon adjacent to the carboxylic acid can be oxidized. For example, using potassium permanganate (KMnO₄) in acidic conditions forms a ketone:
The ethoxy group may influence the oxidation site and product stability.
Ether Cleavage
The ethoxy group undergoes acid-catalyzed cleavage with hydroiodic acid (HI):
This reaction proceeds via SN2 nucleophilic substitution at the ether oxygen .
Transesterification
In the presence of an acid catalyst, the ethoxy group can exchange with other alcohols:
Rese
Scientific Research Applications
Medicinal Chemistry
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Studies have shown that modifications to the dihydropyridine structure can enhance activity against various pathogens, including bacteria and fungi .
- Anticancer Properties : Some studies suggest that this compound may possess anticancer properties. Its derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Organic Synthesis
This compound serves as an important building block in organic synthesis:
- Synthesis of Heterocycles : this compound can be used to synthesize various heterocyclic compounds through cyclization reactions, expanding the library of bioactive molecules available for drug discovery .
- Reagents in Chemical Reactions : It acts as a reagent in several organic transformations, including Michael additions and condensation reactions, facilitating the creation of complex molecular architectures .
Agricultural Chemistry
The compound's structure suggests potential applications in agrochemicals:
- Pesticide Development : Research into its derivatives indicates possible use as a pesticide or herbicide due to its biological activity against pests and plant pathogens .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various derivatives of methyl dihydropyridine compounds. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into new classes of antibiotics .
Case Study 2: Synthesis of Novel Anticancer Agents
In another study, researchers synthesized a series of methyl dihydropyridine derivatives and evaluated their anticancer activities against human cancer cell lines. The findings demonstrated that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for cancer therapy development .
Mechanism of Action
Molecular Targets and Pathways: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection .
Comparison with Similar Compounds
Physicochemical Properties and Trends
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (30062-34-1) | C₇H₇NO₃ | 153.14 | 109–110 | 356.6 | 1.287 |
| Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (178876-86-3) | C₇H₆BrNO₃ | 232.03 | 186–188 | 372.7 (predicted) | 1.624 (predicted) |
| Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1214345-95-5) | C₇H₆BrNO₃ | 253.25 | N/A | N/A | N/A |
| Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (6375-89-9) | C₈H₉NO₃ | 167.16 | N/A | N/A | N/A |
Key Trends :
- Halogenation increases molecular weight and melting points due to enhanced intermolecular forces.
- Positional isomerism (2- vs. 3-carboxylate) alters hydrogen-bonding networks and crystal packing .
- Methyl substitution at the nitrogen reduces solubility in polar solvents but improves stability in organic matrices .
Biological Activity
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, also known by its CAS number 30062-34-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 153.14 g/mol
- CAS Number : 30062-34-1
The compound features a pyridine ring with a carbonyl and carboxylate functional groups, contributing to its reactivity and biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridines, including this compound, exhibit antitumor properties. For instance:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
- Case Study : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability and induced cell cycle arrest at the G2/M phase .
Antibacterial Activity
The compound also displays antibacterial properties:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Research Findings : In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited MIC values ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity .
Anti-HIV Activity
Emerging research suggests that methyl 1-methyl-6-oxo-1,6-dihydropyridine derivatives may have anti-HIV properties:
- Mechanism : These compounds potentially inhibit viral replication by interfering with reverse transcriptase activity.
- Findings : A study reported that certain derivatives showed promising results in inhibiting HIV replication in cellular assays .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Efficacy Level |
|---|---|---|
| Antitumor | Induces apoptosis; activates caspases | High (IC50 < 10 µM) |
| Antibacterial | Disrupts cell wall synthesis | Moderate (MIC 10–50 µg/mL) |
| Anti-HIV | Inhibits reverse transcriptase | Promising (IC50 values pending) |
Q & A
Q. Basic
- NMR Spectroscopy : and NMR in DMSO-d6 or CDCl3 can confirm proton environments, such as the methyl ester resonance (~3.8 ppm) and dihydropyridine ring protons (6.5–7.5 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and confirms tautomeric forms (e.g., keto-enol preferences). For example, the compound’s pyridinium salts form orthorhombic crystals (space group ) with unit cell parameters , validated using SHELXL .
- IR Spectroscopy : Peaks at ~1700 cm confirm carbonyl groups (ester and ketone) .
How can challenges in crystallographic refinement of this compound be addressed?
Q. Advanced
- Data Quality : Use high-resolution (<1.0 Å) datasets to resolve disorder in the dihydropyridine ring. SHELXL’s restraints (e.g., DFIX, FLAT) mitigate thermal motion artifacts .
- Validation Tools : Apply RIGU and ADDSYM in PLATON to check for missed symmetry. Mercury’s void analysis identifies solvent-accessible regions, ensuring complete solvent masking .
- Twinning : For twinned crystals (common in orthorhombic systems), use TWINABS for scaling and refine with HKLF5 in SHELXL .
How are hydrogen-bonding patterns analyzed in its crystal structures?
Q. Advanced
- Graph Set Analysis : Assign descriptors (e.g., ) to categorize N–H···O and O–H···O interactions. For example, the title compound’s pyridinium salts form chains via N–H···O (2.85 Å) and bifurcated O···H–N bonds, visualized using Mercury’s hydrogen-bonding tool .
- Topology Maps : Generate fingerprint plots (via CrystalExplorer) to quantify interaction contributions. The carboxylate group often acts as a hydrogen-bond acceptor, driving 1D or 2D supramolecular assembly .
What methodologies are used to study its potential neuroprotective or metal-chelating activities?
Q. Advanced
- In Vitro Chelation Assays : Evaluate Fe/Cu binding via UV-Vis titration (e.g., absorbance shifts at 450–500 nm) and compare with EDTA controls .
- Cell-Based Models : In Parkinson’s disease models (e.g., 6-OHDA-treated neurons), assess neuroprotection via MTT assays and ROS scavenging (DCFH-DA fluorescence). Dose-response curves (1–100 µM) identify EC values .
- Computational Docking : Use AutoDock Vina to predict interactions with targets like monoamine oxidase B (MAO-B), prioritizing scaffolds for SAR studies .
How can contradictions between experimental spectral data and computational predictions be resolved?
Q. Advanced
- Conformational Sampling : Perform DFT optimizations (B3LYP/6-311+G**) to identify low-energy tautomers. Compare calculated NMR shifts (GIAO method) with experimental data, adjusting for solvent effects (e.g., PCM model for DMSO) .
- Dynamic Effects : Use MD simulations (AMBER) to assess ring puckering or ester rotation, which may explain discrepancies in coupling constants .
- Cross-Validation : Overlay XRD-derived torsion angles with computational geometries to validate force fields .
What strategies are employed for polymorph screening and analysis?
Q. Advanced
- High-Throughput Screening : Use solvent-drop grinding with 24 solvents (e.g., ethanol, acetonitrile) to induce polymorphs. Characterize via PXRD and DSC (melting point variations >5°C indicate new forms) .
- Hirshfeld Surface Analysis : Compare polymorphs via surfaces in CrystalExplorer. For example, Form I may exhibit stronger π-π stacking (centroid distances ~3.5 Å) versus Form II’s dominant H-bonding .
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks and monitor form transitions via Raman spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
